molecular formula C6H12ClNO3 B2590361 2-Methylmorpholine-2-carboxylic acid hydrochloride CAS No. 2137719-42-5

2-Methylmorpholine-2-carboxylic acid hydrochloride

Cat. No.: B2590361
CAS No.: 2137719-42-5
M. Wt: 181.62
InChI Key: XYHXIWHBGMACMI-UHFFFAOYSA-N
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Description

2-Methylmorpholine-2-carboxylic acid hydrochloride is a derivative of morpholine, characterized by the presence of a methyl group and a carboxylic acid group. It is a white crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmorpholine-2-carboxylic acid hydrochloride typically involves the reaction of 2-methylmorpholine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as water or ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methylmorpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methylmorpholine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: The compound is utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 2-Methylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with similar structural features but lacking the methyl and carboxylic acid groups.

    2-Methylmorpholine: Similar to 2-Methylmorpholine-2-carboxylic acid hydrochloride but without the carboxylic acid group.

    Morpholine-2-carboxylic acid: Lacks the methyl group present in this compound

Uniqueness

This compound is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

2-methylmorpholine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-6(5(8)9)4-7-2-3-10-6;/h7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHXIWHBGMACMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137719-42-5
Record name 2-methylmorpholine-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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